2-(2-Fluorofenil)acetamida

Descripción general

Descripción

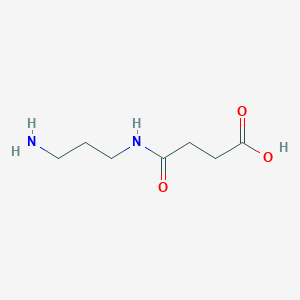

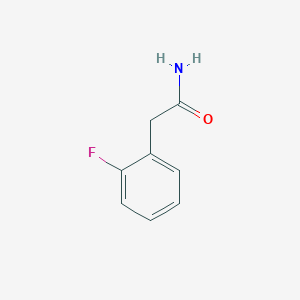

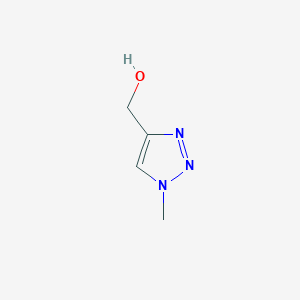

2-(2-Fluorophenyl)acetamide is a compound with the CAS Number: 326-63-6 . It has a molecular weight of 153.16 . The compound is in powder form .

Synthesis Analysis

The synthesis of 2-(2-Fluorophenyl)acetamide and related compounds has been studied . The title compound was synthesized by a new method at the interface of aqueous solutions of LiOH and penta-fluoro-phenyl-aceto-nitrile .Molecular Structure Analysis

The molecular structure of 2-(2-Fluorophenyl)acetamide has been examined by single-crystal X-ray diffraction and Hirshfeld surface analysis . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The antiviral potency of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide has been investigated by docking against SARS-CoV-2 protein .Physical And Chemical Properties Analysis

2-(2-Fluorophenyl)acetamide is a powder with a melting point of 157-160°C . It has a molecular weight of 153.15 g/mol . The compound has a topological polar surface area of 43.1 Ų .Aplicaciones Científicas De Investigación

Farmacología: Aplicaciones Antivirales y Antimicrobianas

2-(2-Fluorofenil)acetamida: ha mostrado potencial en la investigación farmacológica debido a su similitud estructural con compuestos aromáticos bioactivos que contienen el núcleo indol . Los derivados del indol, que comparten un marco común con This compound, son conocidos por sus diversas actividades biológicas, incluidas las propiedades antivirales y antimicrobianas . Este compuesto podría utilizarse como precursor en la síntesis de nuevos derivados del indol para el desarrollo de fármacos.

Ciencia de Materiales: Síntesis de Materiales Avanzados

En la ciencia de materiales, This compound sirve como bloque de construcción para crear materiales avanzados . Su estructura molecular puede incorporarse a polímeros o recubrimientos para impartir propiedades químicas específicas, como mayor durabilidad o resistencia a factores ambientales.

Síntesis Química: Intermedio para Moléculas Complejas

Este compuesto se utiliza como intermedio en la síntesis de entidades químicas más complejas . Su reactividad permite la introducción de grupos que contienen flúor en las moléculas diana, lo que es particularmente valioso en el desarrollo de productos farmacéuticos y agroquímicos.

Química Analítica: Cromatografía y Espectroscopia

This compound: es relevante en la química analítica, particularmente en la cromatografía y la espectrometría de masas, debido a su espectro de masas bien definido y datos de cambio de fase . Se puede utilizar como un compuesto estándar o de referencia en métodos analíticos para identificar o cuantificar otras sustancias.

Ciencias de la Vida: Estudios Biológicos

En las ciencias de la vida, This compound puede desempeñar un papel en los estudios biológicos debido a su potencial actividad biológica. Podría utilizarse en ensayos para estudiar su interacción con moléculas biológicas o como parte de un estudio más amplio sobre compuestos fluorados en organismos vivos .

Investigación Cromatográfica: Desarrollo de Métodos

Las propiedades químicas distintivas del compuesto lo hacen adecuado para su uso en el desarrollo de nuevos métodos cromatográficos. Puede utilizarse para probar la eficacia de las columnas cromatográficas y para optimizar las técnicas de separación en entornos de investigación .

Mecanismo De Acción

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(2-Fluorophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P-450 enzymes, which are involved in the metabolism of many compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modification of the compound or the enzyme itself.

Cellular Effects

2-(2-Fluorophenyl)acetamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites.

Molecular Mechanism

The molecular mechanism of 2-(2-Fluorophenyl)acetamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways . Additionally, 2-(2-Fluorophenyl)acetamide can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Fluorophenyl)acetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(2-Fluorophenyl)acetamide is relatively stable under standard laboratory conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(2-Fluorophenyl)acetamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including potential damage to liver and kidney tissues . It is important to determine the optimal dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

2-(2-Fluorophenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it undergoes hydroxylation and N-dealkylation reactions mediated by cytochrome P-450 enzymes . These metabolic reactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of 2-(2-Fluorophenyl)acetamide within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 2-(2-Fluorophenyl)acetamide within tissues can also affect its overall biological activity.

Subcellular Localization

The subcellular localization of 2-(2-Fluorophenyl)acetamide is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of 2-(2-Fluorophenyl)acetamide can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSDMLCYBAQMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483293 | |

| Record name | 2-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-63-6 | |

| Record name | 2-Fluorobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 2-(2-Fluorophenyl)acetamide scaffold in drug discovery?

A: The 2-(2-Fluorophenyl)acetamide scaffold has emerged as a promising building block in medicinal chemistry, particularly in the search for novel antifungal agents. Studies have shown that incorporating this scaffold into larger molecules can lead to compounds with enhanced synergistic antifungal activity when combined with existing drugs like fluconazole. [] This suggests that the 2-(2-Fluorophenyl)acetamide moiety may play a crucial role in overcoming drug resistance in fungal infections.

Q2: How does the structure of 2-(2-Fluorophenyl)acetamide relate to its biological activity?

A: While the provided research doesn't specifically delve into the mechanism of action of 2-(2-Fluorophenyl)acetamide as an antifungal, it does highlight the importance of structural modifications for activity. Research focusing on berberine analogs, which share some structural similarities with 2-(2-Fluorophenyl)acetamide derivatives, suggests that the presence of specific substituents on the phenyl ring can significantly impact antifungal activity. [] This highlights the need for further structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity of compounds containing the 2-(2-Fluorophenyl)acetamide scaffold.

Q3: What analytical techniques have been used to characterize 2-(2-Fluorophenyl)acetamide and its derivatives?

A: While the provided research doesn't explicitly detail the analytical methods used, it's highly likely that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed to confirm the structure and purity of synthesized compounds. [, ] Additionally, X-ray crystallography was used to determine the crystal structure and hydrogen bonding patterns of N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, offering insights into the three-dimensional arrangement of a closely related molecule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-c]pyridine](/img/structure/B1313802.png)